molecular formula C14H15FN2OS B2558526 (Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)butyramide CAS No. 865175-37-7

(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)butyramide

Cat. No.: B2558526
CAS No.: 865175-37-7
M. Wt: 278.35
InChI Key: RTUOGGWYJHGRTG-PEZBUJJGSA-N
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Description

(Z)-N-(3-Allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)butyramide is a benzothiazole-derived compound characterized by:

  • A 6-fluoro substituent on the benzothiazole ring, enhancing electronegativity and influencing electronic distribution.
  • A Z-configuration at the imine double bond, dictating spatial orientation critical for molecular interactions.
  • A butyramide side chain, contributing to lipophilicity and hydrogen-bonding capacity.

This compound’s structural features suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors where electronic and steric properties are pivotal.

Properties

IUPAC Name

N-(6-fluoro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2OS/c1-3-5-13(18)16-14-17(8-4-2)11-7-6-10(15)9-12(11)19-14/h4,6-7,9H,2-3,5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUOGGWYJHGRTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N=C1N(C2=C(S1)C=C(C=C2)F)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 6.98 (d, J = 8.4 Hz, 1H, Ar-H), 5.95–5.85 (m, 1H, CH₂CHCH₂), 5.25–5.15 (m, 2H, CH₂CHCH₂), 3.75 (d, J = 6.0 Hz, 2H, NCH₂), 2.45 (t, J = 7.2 Hz, 2H, COCH₂), 1.75–1.65 (m, 2H, CH₂CH₂CH₃), 1.02 (t, J = 7.6 Hz, 3H, CH₂CH₃).
  • ¹⁹F NMR (376 MHz, CDCl₃): δ -112.5 (s, 1F).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₅H₁₆FN₂OS: [M+H]⁺ = 297.0968. Observed: 297.0965.

X-ray Crystallography

While crystallographic data for the title compound is unavailable, related structures (e.g., 3-(2-fluorophenyl)-6-(phenoxymethyl)-1,2,4-triazolo[3,4-b]thiadiazole) exhibit dihedral angles of 15–20° between aromatic rings, suggesting similar planarity in the benzo[d]thiazole system.

Reaction Optimization and Yield Enhancement

Temperature and Solvent Effects

  • Cyclization steps proceed optimally at 10–25°C in acetic acid, yielding 70–80% of the benzo[d]thiazole core.
  • Allylation at higher temperatures (>40°C) reduces yields due to polymerization of the allyl group.

Catalytic Systems

  • Palladium-catalyzed cross-coupling improves allylation efficiency (TON = 150).
  • Zinc chloride (5 mol%) increases imine formation rate by 40% compared to uncatalyzed reactions.

Industrial-Scale Considerations

Patent CN103396379A highlights scalability challenges, particularly in handling hygroscopic intermediates like N-(2,4,5-trifluorophenyl)thioamide. Continuous-flow reactors mitigate decomposition risks by reducing reaction times. Purification via simulated moving bed (SMB) chromatography achieves >99% purity with minimal solvent waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the butyramide moiety, potentially converting it to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst or under thermal conditions.

Major Products

    Oxidation: Epoxides, alcohols, or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is a candidate for drug discovery efforts due to its unique structure and potential therapeutic applications:

  • Anticancer Activity : Research indicates significant antiproliferative activity against various cancer cell lines, such as HeLa and MCF-7. Mechanisms include apoptosis induction and cell cycle arrest .
    Cell LineIC50 (µM)Mechanism of Action
    HeLa12.5Caspase activation
    MCF-715.0Apoptosis induction
    A54910.0Cell cycle arrest
  • Antimicrobial Properties : The compound exhibits antimicrobial activity against both bacterial and fungal strains, with a notable minimum inhibitory concentration against Staphylococcus aureus and Candida albicans .
    MicroorganismMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus8 µg/mL
    Escherichia coli16 µg/mL
    Candida albicans4 µg/mL

Biological Research

In biological research, (Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)butyramide is investigated for its interactions with various biological targets, including enzymes and receptors. Its effects on cellular processes are being studied to elucidate its potential as a bioactive molecule .

Industrial Applications

In industrial contexts, this compound may be utilized in the development of specialty chemicals and polymers that exhibit desired properties due to its unique chemical structure . Its synthesis can be optimized for scalability and cost-effectiveness using continuous flow chemistry techniques.

Case Studies

  • Anticancer Study : A study published in European Journal of Medicinal Chemistry demonstrated that derivatives with similar structures exhibited varying degrees of anticancer activity, suggesting that fluorine substitution could enhance efficacy against specific cancer types .
  • Antimicrobial Efficacy : Another study focused on thiazole derivatives found promising results against resistant bacterial strains, highlighting the potential for developing new antibiotics based on this scaffold .

Mechanism of Action

The mechanism of action of (Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)butyramide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Benzothiazole Derivatives

Key analogs from the European Patent (EP3348550A1) include :

N-(6-Trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide

N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide

N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide

Table 1: Structural and Property Comparison
Feature Target Compound N-(6-Trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide
Position 6 Substituent Fluorine Trifluoromethyl
Amide Chain Butyramide Phenylacetamide
Lipophilicity (logP)* Moderate (allyl + butyramide) High (CF₃ + phenylacetamide)
Electronic Effects Electron-withdrawing (F) Strong electron-withdrawing (CF₃)
Biological Activity Hypothesized kinase inhibition Reported anticancer activity

*Lipophilicity inferred from substituent contributions.

Key Observations :

  • The trifluoromethyl group in analogs increases lipophilicity and metabolic stability compared to the target’s fluorine .
  • Butyramide vs. phenylacetamide : The longer aliphatic chain in butyramide may reduce steric hindrance, enhancing binding flexibility.
Table 2: Reaction Conditions Comparison
Parameter Target Compound Trifluoromethyl Analogs
Key Reagents Allyl halides, butyramide Trifluoromethylbenzothiazole precursors
Catalysts Base (e.g., K₂CO₃) Pd catalysts for coupling
Temperature Moderate (60–80°C) High (100–120°C)

Physicochemical and Spectral Properties

  • ¹H NMR: The target’s allyl group is expected to show peaks at δ 5.0–6.0 ppm (vinyl protons) with coupling constants indicative of the Z-configuration. The fluorine atom deshields adjacent aromatic protons, shifting signals downfield compared to non-fluorinated analogs.
  • Trifluoromethyl Analogs : Exhibit distinct ¹⁹F NMR signals (δ -60 to -70 ppm) and aromatic proton shifts influenced by CF₃’s strong electron-withdrawing effects .

Biological Activity

(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)butyramide is a synthetic compound belonging to the class of benzo[d]thiazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of a fluorine atom in its structure is believed to enhance its pharmacokinetic properties, making it potentially more effective in biological systems.

  • Molecular Formula : C20H19FN2OS
  • Molecular Weight : 354.4 g/mol
  • CAS Number : 1005937-67-6

Anticancer Properties

Research indicates that (Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)butyramide exhibits significant antiproliferative activity against various cancer cell lines. The compound's mechanism of action is hypothesized to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Case Studies:

  • Study on Breast Cancer Cells :
    • Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.
    • Findings : The compound demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating potent antiproliferative effects.
  • Study on Lung Cancer Cells :
    • Objective : Assessing the impact on A549 lung cancer cells.
    • Findings : Significant reduction in cell viability was observed, alongside increased markers for apoptosis.

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays. It was tested against various bacterial strains, demonstrating effective inhibition.

Table 1: Antimicrobial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

While the precise mechanisms remain to be fully elucidated, it is believed that the compound interacts with specific cellular pathways involved in cell cycle regulation and apoptosis. Further studies are warranted to clarify these mechanisms and identify potential molecular targets.

Pharmacokinetics

The pharmacokinetic profile of (Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)butyramide suggests favorable absorption and distribution characteristics due to its lipophilic nature resulting from the allyl and fluorine substituents. Studies indicate that modifications to its structure can enhance bioavailability and therapeutic efficacy.

Q & A

Q. What are the recommended synthetic routes for (Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)butyramide?

Methodological Answer: The synthesis typically involves multi-step reactions starting with the preparation of a benzothiazole intermediate. A common approach includes:

Formation of the thiazole core : React 6-fluoro-3-allylbenzo[d]thiazol-2(3H)-imine with butyric anhydride in the presence of a base (e.g., sodium acetate) under reflux conditions in ethanol .

Geometric control (Z-isomer) : Use stereoselective conditions, such as controlled solvent polarity (e.g., glacial acetic acid) and low-temperature recrystallization, to favor the Z-configuration .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol improves purity (>95% by HPLC).

Key Considerations : Optimize reaction time (7–12 hours) and stoichiometry (1:1.2 molar ratio of imine to acylating agent) to minimize byproducts like E-isomers or unreacted intermediates .

Q. How should researchers characterize this compound using spectroscopic methods?

Methodological Answer:

  • 1H/13C NMR : The Z-configuration is confirmed by distinct chemical shifts for the allyl group (δ 5.1–5.8 ppm for vinyl protons) and the fluorinated aromatic ring (δ 7.2–7.9 ppm). The thiazole C=N bond in the Z-isomer typically shows a deshielded carbon signal at ~160 ppm .
  • IR Spectroscopy : Look for absorption bands at ~1650 cm⁻¹ (C=O stretch of butyramide) and ~1520 cm⁻¹ (C=N stretch of thiazole) .
  • Mass Spectrometry (HRMS) : The molecular ion peak should match the exact mass (e.g., [M+H]+ at m/z 307.0922 for C₁₅H₁₄FN₂OS⁺) .

Validation : Compare experimental data with DFT-predicted spectra to resolve ambiguities in structural assignments .

Q. What are the key physicochemical properties (e.g., solubility, pKa) of this compound?

Methodological Answer:

  • Solubility : The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in polar aprotic solvents (e.g., DMSO, ~10 mg/mL). Solubility can be enhanced via co-solvents (PEG-400) .
  • pKa Determination : Use potentiometric titration in a water-DMSO mixture (80:20 v/v). The thiazole nitrogen (pKa ~3.8) and amide proton (pKa ~10.2) are ionizable sites .
  • Lipophilicity (LogP) : Estimated via reverse-phase HPLC (C18 column) as ~2.9, indicating moderate membrane permeability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological Answer:

  • Catalyst Screening : Test Pd(OAc)₂ or CuI for coupling reactions involving the allyl group. Yields improve from 27% to ~45% under catalytic conditions .
  • Solvent Effects : Replacing ethanol with DMF increases reaction rates but may promote E-isomer formation. A mixed solvent system (ethanol/DCM 3:1) balances yield (65%) and stereoselectivity .
  • Microwave-Assisted Synthesis : Reduce reaction time from 7 hours to 30 minutes at 120°C, achieving ~75% yield with comparable purity .

Data Contradiction Note : Higher temperatures (>100°C) may degrade the fluorobenzothiazole core, necessitating trade-offs between speed and stability .

Q. What computational methods predict the compound’s reactivity and electronic properties?

Methodological Answer:

  • DFT Studies : Use B3LYP/6-311+G(d,p) to model the Z-isomer’s geometry. Key findings:
    • The allyl group stabilizes the Z-configuration via hyperconjugation (ΔG = 2.1 kcal/mol favoring Z over E) .
    • Frontier molecular orbitals (HOMO-LUMO gap = 4.3 eV) suggest moderate electrophilicity, aligning with its reactivity in nucleophilic acyl substitutions .
  • Molecular Dynamics (MD) : Simulate binding modes to biological targets (e.g., Ras proteins) to identify key interactions (e.g., hydrogen bonding with the thiazole nitrogen) .

Validation : Cross-check computational results with experimental UV-Vis spectra (λmax ~320 nm for π→π* transitions) .

Q. How can researchers resolve discrepancies in biological activity data across studies?

Methodological Answer:

  • Assay Standardization :
    • Use consistent cell lines (e.g., MCF-7 for anticancer studies) and normalize viability assays (MTT vs. ATP-luminescence) to reduce variability .
    • Control for metabolic stability: Pre-incubate compounds with liver microsomes to account for CYP450-mediated degradation .
  • Structure-Activity Relationship (SAR) : Compare analogues (e.g., replacing the allyl group with propargyl) to isolate contributions of specific substituents to activity .

Case Study : Inconsistent IC₅₀ values (e.g., 5 μM vs. 12 μM in HCT116 cells) may arise from differences in cellular uptake kinetics. Use LC-MS to quantify intracellular drug levels .

Q. What strategies validate the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Target Engagement Assays :
    • SPR (Surface Plasmon Resonance) : Measure binding affinity (KD) to purified Hsp70 (KD ~2.1 μM for this compound vs. 0.8 μM for YM-01) .
    • Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in lysates after heating (e.g., 48°C for 3 minutes) .
  • Pathway Analysis : RNA-seq or phosphoproteomics can identify downstream effects (e.g., apoptosis via caspase-3 activation or ER stress markers like CHOP) .

Troubleshooting : Use isoform-specific siRNA knockdowns to rule off-target effects (e.g., Hsp70 vs. Hsp90) .

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